![molecular formula C10H11N3 B15314342 3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine typically involves multi-step organic synthesis. One common approach includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of automated synthesis equipment and stringent reaction condition controls to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting FGFRs, which are involved in cell proliferation and migration.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that play a crucial role in cell growth, differentiation, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares the same core structure but lacks the prop-2-en-1-amine side chain.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Uniqueness
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine is unique due to its specific substitution pattern, which enhances its ability to inhibit FGFRs compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent.
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,5,11H2,(H,12,13)/b3-1+ |
Clé InChI |
DPRFJFFWKQGWLQ-HNQUOIGGSA-N |
SMILES isomérique |
C1=CC2=C(NC=C2/C=C/CN)N=C1 |
SMILES canonique |
C1=CC2=C(NC=C2C=CCN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
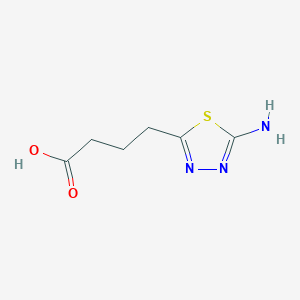
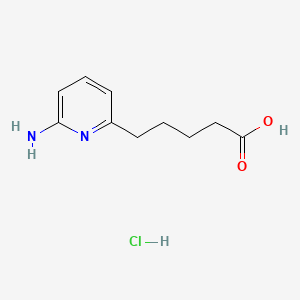



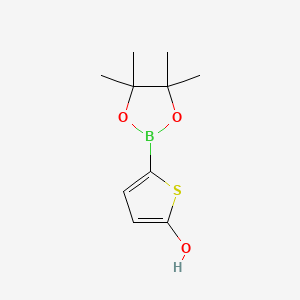
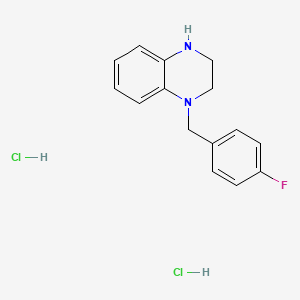
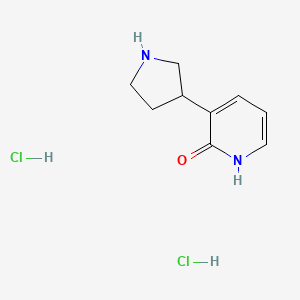

![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)


